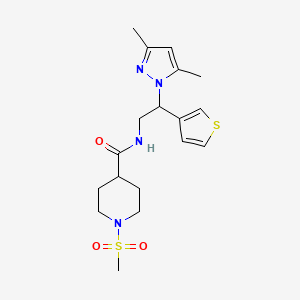
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrazole family, which has been recognized for its diverse therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 289.4 g/mol |
| CAS Number | 2034553-80-3 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
1. Pharmacological Activities
The biological activities of pyrazole derivatives are extensive, as highlighted in various studies:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications in the pyrazole structure have led to compounds that exhibit up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
- Anticancer Properties : Pyrazoles are recognized for their potential in cancer therapy. Studies indicate that specific derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth .
- Antimicrobial Effects : Compounds containing the pyrazole core have displayed effective antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. One study reported that a related pyrazole compound demonstrated significant activity against these strains .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes and other key proteins involved in inflammatory pathways.
- Modulation of Signaling Pathways : These compounds can influence various signaling cascades, including those related to apoptosis and cell proliferation, making them valuable in cancer treatment .
3. Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the compound :
- A study synthesized a series of substituted pyrazoles and evaluated their anti-inflammatory properties. The results indicated that specific structural modifications could enhance their efficacy significantly .
- Another research effort explored the antibacterial activity of pyrazole derivatives against multiple bacterial strains, demonstrating promising results that suggest a strong potential for therapeutic applications .
4. Toxicity and Safety Profile
While many pyrazole derivatives exhibit potent biological activities, it is crucial to consider their toxicity profiles. Research indicates that modifications can lead to reduced toxicity while maintaining efficacy. For instance, certain piperidine-based pyrazoles showed lower cytotoxicity compared to traditional chemotherapeutics while retaining their anti-cancer properties .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-13-10-14(2)22(20-13)17(16-6-9-26-12-16)11-19-18(23)15-4-7-21(8-5-15)27(3,24)25/h6,9-10,12,15,17H,4-5,7-8,11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWZTGXXJANKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














